N-(2,4-difluorophenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a difluorophenyl group, a triazole ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluorophenyl and thienyl groups. Common synthetic routes may involve the use of reagents such as sodium azide, alkyl halides, and thiols under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis of this compound may be optimized to reduce costs and improve efficiency. Industrial methods may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the thienyl group.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the difluorophenyl ring.
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antifungal or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate receptor signaling pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and thienyl-containing molecules. Examples include:
Fluconazole: A triazole antifungal agent.
Thiophene derivatives: Compounds containing the thienyl group with various substitutions.
Uniqueness
N-(2,4-DIFLUOROPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the triazole and thienyl groups contribute to its potential biological activities.
Properties
Molecular Formula |
C16H14F2N4OS2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H14F2N4OS2/c1-9-5-10(7-24-9)15-20-21-16(22(15)2)25-8-14(23)19-13-4-3-11(17)6-12(13)18/h3-7H,8H2,1-2H3,(H,19,23) |
InChI Key |
UZAFAXUQYNEDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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